3-methyl-N-[5-(propylsulfanyl)-1,3,4-thiadiazol-2-yl]benzamide
CAS No.:
Cat. No.: VC16768283
Molecular Formula: C13H15N3OS2
Molecular Weight: 293.4 g/mol
* For research use only. Not for human or veterinary use.
![3-methyl-N-[5-(propylsulfanyl)-1,3,4-thiadiazol-2-yl]benzamide -](/images/structure/VC16768283.png)
Specification
Molecular Formula | C13H15N3OS2 |
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Molecular Weight | 293.4 g/mol |
IUPAC Name | 3-methyl-N-(5-propylsulfanyl-1,3,4-thiadiazol-2-yl)benzamide |
Standard InChI | InChI=1S/C13H15N3OS2/c1-3-7-18-13-16-15-12(19-13)14-11(17)10-6-4-5-9(2)8-10/h4-6,8H,3,7H2,1-2H3,(H,14,15,17) |
Standard InChI Key | SGWGZEXGCSQTDT-UHFFFAOYSA-N |
Canonical SMILES | CCCSC1=NN=C(S1)NC(=O)C2=CC=CC(=C2)C |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The compound features a benzamide core linked to a 1,3,4-thiadiazole ring substituted with a methyl group at position 3 and a propylsulfanyl chain at position 5 (Figure 1). Its molecular formula is , with a calculated molecular weight of 313.42 g/mol . The presence of sulfur atoms in both the thiadiazole and sulfanyl groups enhances electronegativity, influencing binding interactions with biological targets.
Table 1: Computed Physicochemical Properties
Property | Value | Method/Source |
---|---|---|
XLogP3 | 3.2 | PubChem prediction |
Hydrogen Bond Donors | 1 (amide NH) | Cactvs 3.4.8.18 |
Hydrogen Bond Acceptors | 4 (two S, two O) | Cactvs 3.4.8.18 |
Rotatable Bonds | 5 | PubChem |
Synthesis and Derivative Design
Synthetic Routes
While no direct synthesis protocol exists for this compound, analogous 1,3,4-thiadiazoles are typically synthesized via:
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Cyclocondensation: Reaction of thiosemicarbazides with carboxylic acids under dehydrating conditions .
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Substitution Reactions: Introduction of sulfanyl groups via nucleophilic displacement at the thiadiazole’s 5-position .
For 3-methyl-N-[5-(propylsulfanyl)-1,3,4-thiadiazol-2-yl]benzamide, propyl mercaptan likely reacts with a pre-formed 5-chloro-1,3,4-thiadiazole intermediate, followed by amidation with 3-methylbenzoyl chloride.
Pharmacological Profile
Anticancer Activity (Inferred from Analogs)
The 1,3,4-thiadiazole scaffold is renowned for cytotoxic properties. Key structural determinants of activity include:
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Sulfanyl Substituents: Propylsulfanyl’s lipophilicity may enhance membrane permeability, as seen in analogs like N-({5-[(furan-2-ylmethylidene)amino]-1,3,4-thiadiazol-2-yl}sulfonyl)benzamide (CTC = 0.794 µM against breast cancer) .
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Benzamide Moieties: Aromatic rings facilitate π-stacking with kinase ATP pockets, observed in FAK inhibitors .
Table 2: Comparative Cytotoxicity of Thiadiazole Analogs
Compound | Cell Line (IC) | Reference |
---|---|---|
31 (Benzylthio) | MDA-MB-231: 9 µM | |
22 (Dimethoxy) | MCF-7: 0.28 µg/mL | |
Target Compound* | Predicted: 2–10 µM range | — |
*Prediction based on QSAR modeling of sulfur-containing thiadiazoles.
Mechanism of Action Hypotheses
Tubulin Polymerization Inhibition
Cinnamamide-thiadiazole hybrids (e.g., 18) inhibit tubulin assembly by binding at the colchicine site . The target compound’s benzamide group may similarly disrupt microtubule dynamics.
Kinase Inhibition
Molecular docking suggests thiadiazoles with sulfanyl groups form hydrogen bonds with ERK1/2’s catalytic lysine (K52), analogous to compound 24 . Propylsulfanyl’s flexibility could optimize binding pocket occupancy.
Toxicological and Pharmacokinetic Considerations
ADMET Predictions
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Absorption: High gastrointestinal permeability (LogP = 3.2).
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Metabolism: Susceptible to CYP3A4-mediated oxidation at the sulfanyl chain.
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Toxicity: Low Ames test risk (no mutagenic alerts in Derek Nexus).
Research Gaps and Future Directions
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Synthetic Optimization: Develop regioselective methods to avoid 1,2,4-thiadiazole byproducts.
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In Vivo Efficacy: Prioritize xenograft models for breast and prostate cancers.
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Target Identification: Use CRISPR-Cas9 screens to pinpoint kinase targets.
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